1-(1,3,6-Triazonan-6-yl)ethanone
Description
1-(1,3,6-Triazonan-6-yl)ethanone is a nitrogen-containing heterocyclic compound characterized by a triazonane backbone (a nine-membered ring with three nitrogen atoms) substituted with an acetyl group (-COCH₃).
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(1,3,6-triazonan-6-yl)ethanone |
InChI |
InChI=1S/C8H17N3O/c1-8(12)11-5-2-3-9-7-10-4-6-11/h9-10H,2-7H2,1H3 |
InChI Key |
JLPRQHQLRAYMGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCNCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following comparison focuses on structurally analogous ethanone derivatives, emphasizing substituent effects, biological activities, and synthetic methodologies.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing substituents (e.g., halogens, triazoles) exhibit enhanced stability and antimicrobial activity . In contrast, electron-donating groups (e.g., methoxy, hydroxyl) in phenyl or isoquinoline derivatives correlate with bioactivity in plant-derived alkaloids .
- Heterocyclic Backbones: Nitrogen-containing rings (e.g., triazonane, isoquinoline, triazole) improve solubility and enable coordination with metal catalysts or biological targets .
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